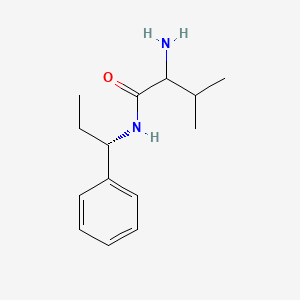
2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a methyl group, and a phenylpropyl group attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3-methylbutanoic acid and (S)-1-phenylpropylamine.
Coupling Reaction: The carboxyl group of 2-amino-3-methylbutanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Amidation: The activated carboxyl group is then reacted with (S)-1-phenylpropylamine to form the desired amide bond, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, purification techniques like recrystallization or chromatography, and rigorous quality control measures.
化学反応の分析
Types of Reactions: 2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Biochemistry: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Pharmacology: It is investigated for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: It may be used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-3-methyl-N-((S)-1-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
- 2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide
- 2-Amino-3-methyl-N-(pyridin-2-yl)butanamide
- 2-Amino-3-methyl-N-(thiazol-2-yl)butanamide
Comparison:
- Structural Differences: While these compounds share a common butanamide backbone, they differ in the substituents attached to the nitrogen atom. For example, 2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide has a chromenyl group, whereas 2-Amino-3-methyl-N-(pyridin-2-yl)butanamide has a pyridinyl group.
- Unique Properties: The presence of different substituents imparts unique chemical and biological properties to each compound. For instance, the chromenyl derivative may exhibit fluorescence, while the pyridinyl derivative may have enhanced binding affinity to certain receptors.
- Applications: The specific applications of each compound vary based on their unique properties. For example, the chromenyl derivative may be used in fluorescence-based assays, while the pyridinyl derivative may be explored for its pharmacological potential.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
2-amino-3-methyl-N-[(1S)-1-phenylpropyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-12(11-8-6-5-7-9-11)16-14(17)13(15)10(2)3/h5-10,12-13H,4,15H2,1-3H3,(H,16,17)/t12-,13?/m0/s1 |
InChIキー |
SJKGDKJVMHLPIT-UEWDXFNNSA-N |
異性体SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C(C(C)C)N |
正規SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


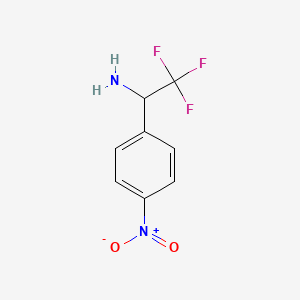
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile](/img/structure/B13085103.png)
![1-[(Cyclohexyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085111.png)
![2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide](/img/structure/B13085116.png)
![5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13085120.png)

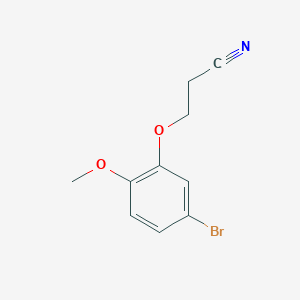
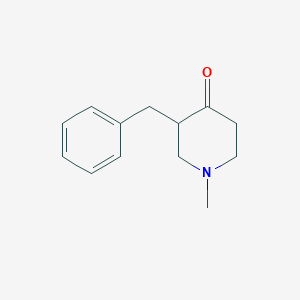
![10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13085154.png)
![7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13085155.png)
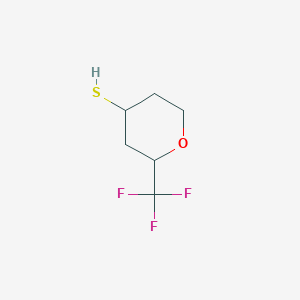
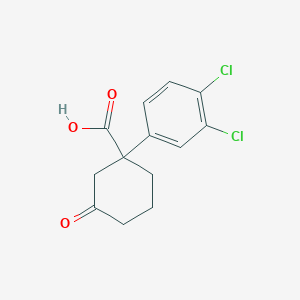

![tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13085180.png)
